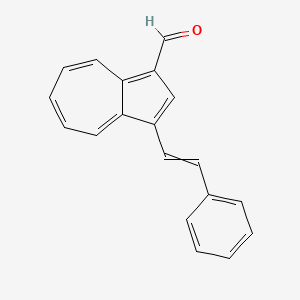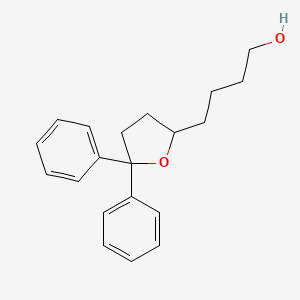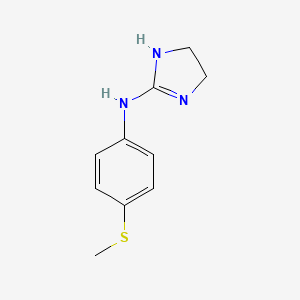
1,2-Bis((4-fluorophenyl)thio)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis((4-fluorophenyl)thio)ethane is an organic compound with the molecular formula C14H12F2S2 It is characterized by the presence of two 4-fluorophenyl groups attached to a central ethane backbone through sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis((4-fluorophenyl)thio)ethane can be synthesized through a multi-step process involving the reaction of 4-fluorothiophenol with 1,2-dibromoethane. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-Fluorothiophenol+1,2-Dibromoethane→this compound+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis((4-fluorophenyl)thio)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol precursors.
Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis((4-fluorophenyl)thio)ethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Bis((4-fluorophenyl)thio)ethane involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and sulfur groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis((4-chlorophenyl)thio)ethane
- 1,2-Bis((4-bromophenyl)thio)ethane
- 1,2-Bis((4-methylphenyl)thio)ethane
Uniqueness
1,2-Bis((4-fluorophenyl)thio)ethane is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity. The fluorine atoms enhance the compound’s stability and may improve its biological activity compared to its chloro, bromo, and methyl analogs.
Propiedades
Fórmula molecular |
C14H12F2S2 |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-fluoro-4-[2-(4-fluorophenyl)sulfanylethylsulfanyl]benzene |
InChI |
InChI=1S/C14H12F2S2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10H2 |
Clave InChI |
PGCLNDGNJYYXIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)SCCSC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


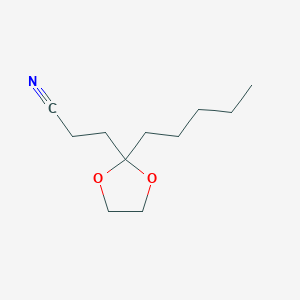
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)
![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)

![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
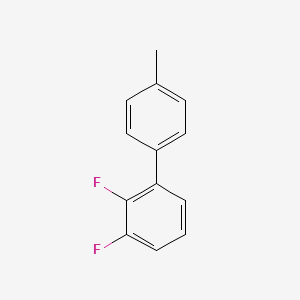
![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
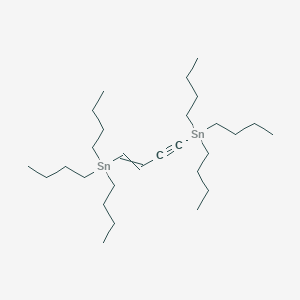
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
